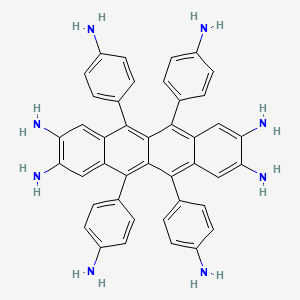![molecular formula C9H9Br3O B14193342 [(2,2,2-Tribromoethoxy)methyl]benzene CAS No. 919112-28-0](/img/structure/B14193342.png)
[(2,2,2-Tribromoethoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,2,2-Tribromoethoxy)methyl]benzene is a chemical compound with the molecular formula C9H9Br3O It is characterized by the presence of a benzene ring substituted with a tribromoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,2-Tribromoethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with tribromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[(2,2,2-Tribromoethoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The tribromoethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the tribromoethoxy group can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the tribromoethoxy group.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of benzene.
Reduction Reactions: Products include less brominated or debrominated benzene derivatives.
Aplicaciones Científicas De Investigación
[(2,2,2-Tribromoethoxy)methyl]benzene has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2,2,2-Tribromoethoxy)methyl]benzene involves its interaction with molecular targets through its tribromoethoxy group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the specific molecular targets and the resulting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-bromoethyl ether
- 2,2,2-Tribromoethanol
- Benzyl alcohol
Uniqueness
[(2,2,2-Tribromoethoxy)methyl]benzene is unique due to the presence of the tribromoethoxy group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
919112-28-0 |
|---|---|
Fórmula molecular |
C9H9Br3O |
Peso molecular |
372.88 g/mol |
Nombre IUPAC |
2,2,2-tribromoethoxymethylbenzene |
InChI |
InChI=1S/C9H9Br3O/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
HAJNKVQTLRYJHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)

![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)







![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)

